Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate
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Overview
Description
Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with pyrimidine intermediates under controlled conditions. The process often involves the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The reaction conditions are optimized to ensure maximum efficiency and cost-effectiveness. This includes precise temperature control, the use of high-purity reagents, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyrimidine ring can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate involves its interaction with specific molecular targets within the cell. It may act by inhibiting key enzymes or modulating receptor activity, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-Methyl-3-[4-(3-pyridinyl)-2-pyrimidinyl]aminobenzoic acid: Used in the preparation of antileukemia agents.
2-Methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one: Synthesized by nucleophilic substitution reactions.
Uniqueness: Methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate is unique due to its specific structural features and the presence of both pyridine and pyrimidine rings. This dual-ring system contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 4-[3-[methyl(pyridin-2-yl)amino]propylamino]pyrimidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-20(13-6-3-4-8-17-13)11-5-9-16-12-7-10-18-14(19-12)15(21)22-2/h3-4,6-8,10H,5,9,11H2,1-2H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJHSRDYLJTTHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=NC(=NC=C1)C(=O)OC)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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